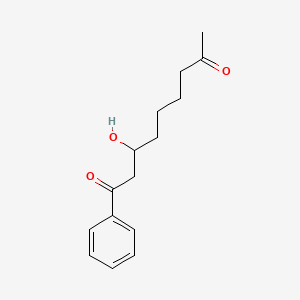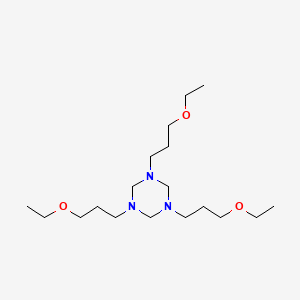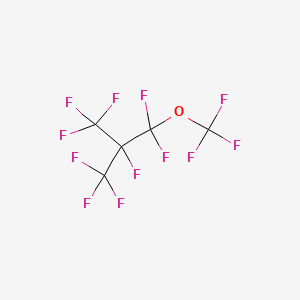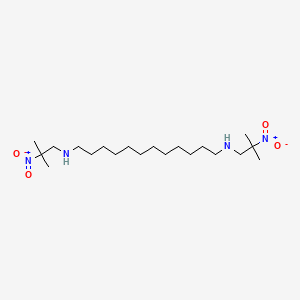
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is an organic compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one typically involves the reaction of a ketone with a dithiolane derivative. One common method involves the use of N-chlorosuccinimide (NCS) and ammonium thiocyanate in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred for a specific period, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity. The compound’s unique structure allows it to participate in redox reactions, potentially altering cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(4-chlorophenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
Uniqueness
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other dithiolane derivatives, which may have different substituents and, consequently, different properties .
属性
| 113638-12-3 | |
分子式 |
C14H16OS2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
4-(1,3-dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H16OS2/c1-11(10-14-16-7-8-17-14)9-13(15)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
InChI 键 |
DORGCSQCBITWIK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)C1=CC=CC=C1)C=C2SCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)






